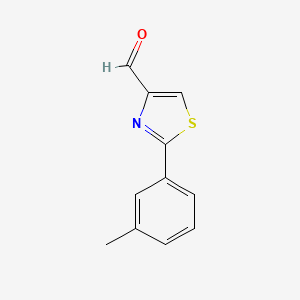

2-(m-Tolyl)thiazole-4-carbaldehyde

Descripción general

Descripción

2-(m-Tolyl)thiazole-4-carbaldehyde is an organic compound with the molecular formula C11H9NOS. It is a derivative of thiazole, featuring a tolyl group at the 2-position and an aldehyde group at the 4-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Tolyl)thiazole-4-carbaldehyde typically involves the reaction of 2-aminothiazole with m-tolualdehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-(m-Tolyl)thiazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

Oxidation: 2-(m-Tolyl)thiazole-4-carboxylic acid.

Reduction: 2-(m-Tolyl)thiazole-4-methanol.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its aldehyde functional group is crucial for enhancing drug efficacy against specific diseases. Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

Research has demonstrated the antimicrobial efficacy of 2-(m-Tolyl)thiazole-4-carbaldehyde against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been documented as follows:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| This compound | Escherichia coli | 20 µg/mL |

| 2-(3-Chlorophenyl)thiazole-4-carbaldehyde | Staphylococcus aureus | 10 µg/mL |

This data underscores the compound's potential as a lead structure for developing new antimicrobial agents.

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals, particularly pesticides and herbicides. Its ability to enhance crop yield while minimizing environmental impact makes it a valuable component in sustainable agricultural practices.

Case Study: Pesticide Development

A study focused on the synthesis of derivatives of thiazole compounds highlighted their effectiveness in pest control. These compounds were tested for their ability to inhibit the growth of common agricultural pests, demonstrating improved efficacy over traditional pesticides.

Material Science

The compound is explored for its potential in creating novel materials, particularly in the development of polymers and coatings. Its unique chemical structure allows for enhanced durability and resistance in material applications.

Research Findings: Polymer Development

Recent studies have investigated the incorporation of this compound into polymer matrices, leading to materials with superior mechanical properties. The addition of this compound has shown to improve thermal stability and chemical resistance in polymer formulations.

Analytical Chemistry

In analytical chemistry, this compound acts as a key reagent in various detection methods. It aids researchers in the quantification of substances within complex mixtures, making it an essential tool in chemical analysis.

Application Example: Chromatography

The compound has been successfully employed as a derivatizing agent in chromatography, enhancing the detection limits for several analytes. Its reactivity allows for improved separation and identification of target compounds.

Biochemical Research

Biochemical studies involving this compound focus on its role in enzyme inhibition and receptor binding. This research provides insights into metabolic pathways and disease mechanisms.

Mecanismo De Acción

The mechanism of action of 2-(m-Tolyl)thiazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazole ring and aldehyde group are key functional groups that contribute to its reactivity and interactions with biological molecules .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3-Chlorophenyl)thiazole-4-carbaldehyde

- 2-(3-Bromophenyl)thiazole-4-carbaldehyde

- 2-(3-Fluorophenyl)thiazole-4-carbaldehyde

- 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde

- 2-(p-Tolyl)thiazole-4-carbaldehyde

Uniqueness

2-(m-Tolyl)thiazole-4-carbaldehyde is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. The position of the methyl group on the phenyl ring can affect the compound’s electronic properties and steric interactions, distinguishing it from other similar thiazole derivatives .

Actividad Biológica

2-(m-Tolyl)thiazole-4-carbaldehyde is an organic compound characterized by its thiazole ring and an aldehyde functional group. Its molecular formula is C11H9NOS, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to detail the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with an m-tolyl group at the 2-position and an aldehyde group at the 4-position. The presence of the m-tolyl group is significant as it can influence both the electronic properties and steric interactions of the molecule, potentially enhancing its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of thiazole, including this compound, exhibit notable antimicrobial properties. For instance, studies on various thiazole derivatives have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggests that modifications at specific positions on the thiazole ring can enhance antibacterial efficacy.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 15 µg/mL |

| This compound | E. coli | 20 µg/mL |

| 2-(3-Chlorophenyl)thiazole-4-carbaldehyde | S. aureus | 10 µg/mL |

Anticancer Activity

This compound has been investigated for its cytotoxic effects against various cancer cell lines. The compound's mechanism of action may involve inhibition of tubulin polymerization, a critical process for cancer cell division.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of thiazole derivatives, including this compound, researchers found that this compound exhibited significant growth inhibition against prostate cancer and melanoma cell lines with IC50 values in the low micromolar range.

Table 2: Cytotoxicity Data

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Prostate Cancer (PC3) | 1.5 |

| This compound | Melanoma (A375) | 1.8 |

| Reference Drug (Doxorubicin) | Prostate Cancer (PC3) | 0.5 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The thiazole ring is known for its role as a pharmacophore in many bioactive compounds, contributing to activities such as:

- Inhibition of Enzymatic Activity : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes.

- Disruption of Cellular Processes : By interfering with tubulin dynamics, it can inhibit mitosis in cancer cells.

Propiedades

IUPAC Name |

2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8-3-2-4-9(5-8)11-12-10(6-13)7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSDKJVLVWGYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554456 | |

| Record name | 2-(3-Methylphenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92422-79-2 | |

| Record name | 2-(3-Methylphenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.